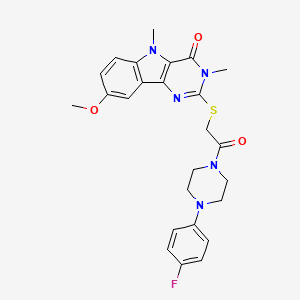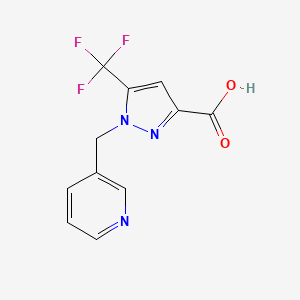![molecular formula C14H11Br2NO B2377769 2-[(苄基亚氨基)甲基]-4,6-二溴苯酚 CAS No. 143251-21-2](/img/structure/B2377769.png)
2-[(苄基亚氨基)甲基]-4,6-二溴苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Benzylimino)methyl]-4,6-dibromobenzenol is a chemical compound known for its unique structure and properties It is a Schiff base derivative, which means it contains an imine group (–RC=N–) formed by the condensation of a primary amine with an aldehyde or ketone
科学研究应用
2-[(Benzylimino)methyl]-4,6-dibromobenzenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
The primary targets of 2-[(Benzylimino)methyl]-4,6-dibromobenzenol are Cu (ii) and Zn (ii) ions . These ions play crucial roles in various biological processes, including enzyme function and signal transduction.
Mode of Action
The compound interacts with its targets through a mechanism involving photo-induced electron transfer (PET) . This process involves the transfer of an electron from the imine receptor moiety to the naphthalene fluorophore unit of the compound . The interaction with Cu 2+ and Zn 2+ ions leads to a significant enhancement in fluorescence .
Result of Action
The interaction of 2-[(Benzylimino)methyl]-4,6-dibromobenzenol with Cu 2+ and Zn 2+ ions results in a remarkable fluorescence enhancement . This suggests that the compound could potentially be used as a fluorosensor for these ions, providing a means to detect and monitor their levels in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylimino)methyl]-4,6-dibromobenzenol typically involves the condensation reaction between 4,6-dibromosalicylaldehyde and benzylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base compound.
Industrial Production Methods
While specific industrial production methods for 2-[(Benzylimino)methyl]-4,6-dibromobenzenol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(Benzylimino)methyl]-4,6-dibromobenzenol can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
相似化合物的比较
Similar Compounds
- 2-[(Benzylimino)methyl]-4,6-dichlorobenzenol
- 2-[(Benzylimino)methyl]-4,6-difluorobenzenol
- 2-[(Benzylimino)methyl]-4,6-diiodobenzenol
Uniqueness
2-[(Benzylimino)methyl]-4,6-dibromobenzenol is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s effectiveness in various applications.
属性
IUPAC Name |
2-(benzyliminomethyl)-4,6-dibromophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h1-7,9,18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAKLDOTTWOQOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
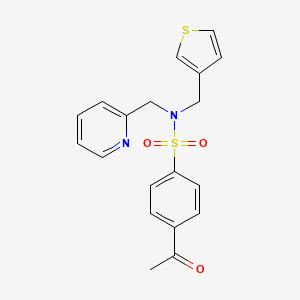
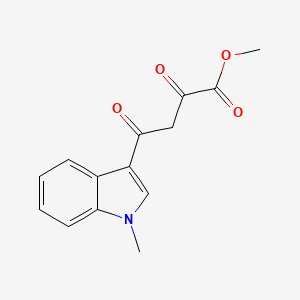
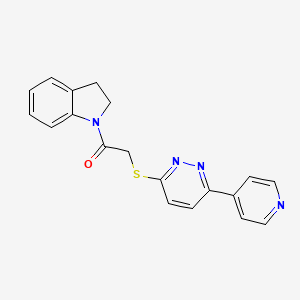
![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2377691.png)
![5-Chloro-4-[4-(3,3-dimethylbutyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377695.png)
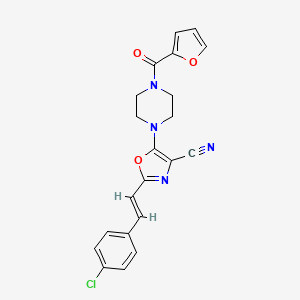
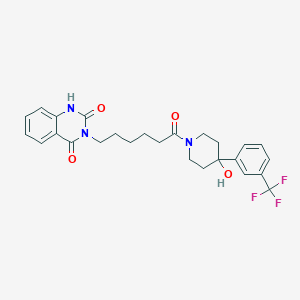
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)
![6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2377701.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)
